![molecular formula C5H10N2O B1509257 (R)-3-Amino-1-methyl-pyrrolidin-2-one CAS No. 782446-70-2](/img/structure/B1509257.png)
(R)-3-Amino-1-methyl-pyrrolidin-2-one
Overview
Description
(R)-3-Amino-1-methyl-pyrrolidin-2-one (AMMP) is an organic compound belonging to the family of pyrrolidinones. It is a chiral compound, which means it has two enantiomers, (R) and (S). AMMP has a broad range of applications in the fields of chemistry and biochemistry, including synthesis, drug development, and medical research. It is a key intermediate for the synthesis of many compounds, and its use in drug development has been studied extensively.
Scientific Research Applications
Dipeptide Analogues Synthesis
(R)-3-Amino-1-methyl-pyrrolidin-2-one serves as a precursor in the synthesis of dipeptide analogues. For instance, a study detailed the facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones, showcasing the compound's utility in producing linear, extended conformation dipeptide analogues with high yield and enantiopurity (Hosseini et al., 2006).
Synthesis of Functionalized Pyrrolidine Rings
The compound is instrumental in the construction of functionalized pyrrolidine rings. A specific study focused on the nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles, leading to the efficient synthesis of functionalized 2,4-disubstituted pyrrolidines (En et al., 2014).
Synthesis of β-Peptides
(R)-3-Amino-1-methyl-pyrrolidin-2-one is also used in the synthesis of β-peptides. A study demonstrated the incorporation of (2R,3R)-aminoproline, a pyrrolidine-based β-amino acid, into hexa-β-peptide, facilitating the formation of water-soluble 12-helix structures in aqueous solution (Porter et al., 2002).
Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]
The synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds known for their biological activities, also relies on (R)-3-Amino-1-methyl-pyrrolidin-2-one. An enantioselective organocatalytic approach enabled the rapid synthesis of these derivatives with high enantiopurity and structural diversity, indicating the compound's critical role in medicinal chemistry (Chen et al., 2009).
Hybridization with DNA
Further research into pyrrolidinyl peptide nucleic acids (PNAs) shows that (R)-3-Amino-1-methyl-pyrrolidin-2-one-based PNAs can bind strongly and selectively to complementary DNA, following the Watson-Crick base-pairing rules. This highlights its potential in biotechnological applications, such as gene regulation and molecular diagnostics (Vilaivan & Srisuwannaket, 2006).
properties
IUPAC Name |
(3R)-3-amino-1-methylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-7-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDMTWJWRRUJED-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-1-methyl-pyrrolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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